Commercial suppliers and price of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate
Commercial suppliers and price of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate
An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalen-2-yl Chloroformate: Synthesis, Sourcing, and Application for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate, a reactive intermediate of significant interest for researchers in medicinal chemistry and drug development. While direct commercial sources for this specific compound are not readily identifiable, this document outlines a strategic approach to its acquisition via custom synthesis. We delve into the chemical properties, reactivity, and safe handling protocols for the chloroformate class of reagents, grounded in established chemical principles. Furthermore, this guide explores the significance of the 5,6,7,8-tetrahydronaphthalene scaffold in modern pharmacology and provides detailed, actionable protocols for the synthesis and application of the title compound in a research setting.
Introduction: The Intersection of a Privileged Scaffold and a Versatile Reagent
The 5,6,7,8-tetrahydronaphthalene core is a well-established "privileged scaffold" in drug discovery. Its rigid, partially saturated structure provides a three-dimensional framework that can be strategically decorated to interact with a variety of biological targets. Molecules incorporating this scaffold have shown promise as potent antitumor agents, often by targeting critical cellular machinery like tubulin[1]. The development of novel analogs based on this structure is an active area of research aimed at creating more selective and effective therapeutics[2].
Chloroformates (ROC(O)Cl) are highly valuable reagents in organic synthesis, serving as efficient precursors for the formation of carbamates, carbonates, and mixed anhydrides.[3] They are particularly important in drug development for introducing protecting groups or for linking molecular fragments.[3][4] The title compound, 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate, combines the desirable pharmacological properties of the tetrahydronaphthalene scaffold with the versatile reactivity of the chloroformate functional group, making it a target of interest for creating novel chemical entities.
This guide addresses the practical challenges of sourcing this non-standard reagent and provides the necessary technical information for its synthesis and use in a laboratory setting.
Commercial Availability and Strategic Sourcing
A thorough search of major chemical supplier catalogs indicates that 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is not a stock chemical. This is common for specialized reagents that are not in high demand but are critical for specific research applications. Therefore, researchers must rely on custom synthesis services.
Sourcing Strategy:
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Identify Custom Synthesis Partners: Companies specializing in phosgene derivatives and custom chemical manufacturing are ideal partners.[5] These organizations have the specialized equipment and safety protocols required to handle hazardous reagents like phosgene or its safer equivalents (e.g., triphosgene).
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Request Quotations: Provide potential suppliers with a plausible synthetic route (see Section 3) and specify the required quantity and purity.
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Evaluate Suppliers: Assess suppliers based on their expertise in handling chloroformates, production scale, analytical capabilities (for purity verification), and safety compliance.
Table 1: Commercial Availability and Pricing Factors
| Parameter | Status / Description |
| Compound Name | 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate |
| CAS Number | Not assigned. |
| Commercial Status | Not available as a stock item. Requires custom synthesis. |
| Estimated Price | Highly variable. Pricing is determined by factors including the cost of the starting material (5,6,7,8-tetrahydronaphthalen-2-ol), the number of synthetic steps, the required scale (grams to kilograms), and the final purity specification. |
The Chloroformate Functional Group: Reactivity and Safe Handling
Chloroformates are esters of chloroformic acid and are characterized by their high reactivity, which stems from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.[3]
Key Reactions in Drug Discovery
The primary utility of chloroformates is their reaction with nucleophiles. These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[3]
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Carbamate Formation: Reaction with primary or secondary amines yields stable carbamates. This is a cornerstone of medicinal chemistry for linking moieties or creating prodrugs.[3][6]
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Carbonate Ester Formation: Reaction with alcohols produces carbonate esters.[3]
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Mixed Anhydride Formation: Reaction with carboxylic acids generates mixed anhydrides, which can be used as activated esters in subsequent reactions.[3]
Caption: Key reactions of chloroformates with common nucleophiles.
Critical Safety and Handling Protocols
Chloroformates are hazardous materials that require strict handling procedures. Their primary dangers are corrosivity, toxicity upon inhalation, and moisture sensitivity.[7][8]
Table 2: Summary of Hazards and Precautions for Chloroformates
| Hazard | Consequence | Mandatory Precaution |
| Moisture Sensitivity | Hydrolyzes in the presence of water or moist air to form the parent alcohol, corrosive HCl, and CO2.[7] | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in tightly sealed, dry containers.[9] |
| Toxicity & Corrosivity | Vapors are highly irritating to the eyes, skin, and respiratory tract.[7][10] Inhalation can lead to severe respiratory damage, including pulmonary edema.[7] | All manipulations must be performed in a certified chemical fume hood.[11][12] |
| Thermal Decomposition | Can decompose upon exposure to high temperatures or fire, potentially forming highly toxic phosgene gas.[10][13] | Store in a cool, well-ventilated area away from heat sources.[11][14] |
| Incompatible Materials | Reacts violently with strong bases and can be corrosive to certain metals.[9][13] | Segregate from incompatible substances like strong bases, oxidizers, and alkali metals.[14] |
Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, chemical splash goggles, and gloves with high resistance to chloroformates (e.g., Viton™ or polyvinyl acetate). Nitrile gloves offer very limited protection and should be avoided.[11] For emergencies or situations with insufficient ventilation, a self-contained breathing apparatus (SCBA) is necessary.[13]
Proposed Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl Chloroformate
The most direct and industrially relevant method for synthesizing chloroformates is the reaction of the corresponding alcohol with phosgene.[8][15] For laboratory-scale synthesis where handling gaseous phosgene is undesirable, solid and safer phosgene equivalents like triphosgene are preferred.[16]
The proposed synthesis starts from the commercially available 5,6,7,8-tetrahydronaphthalen-2-ol.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Triphosgene Method)
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work must be performed in a fume hood by trained personnel.
Materials:
-
5,6,7,8-tetrahydronaphthalen-2-ol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous pyridine (or other non-nucleophilic base)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Stirring apparatus, inert atmosphere setup (N2/Ar), and cooling bath
Procedure:
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.35 equivalents relative to the alcohol) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Reaction: Prepare a solution of 5,6,7,8-tetrahydronaphthalen-2-ol (1 equivalent) and anhydrous pyridine (1 equivalent) in anhydrous toluene. Add this solution dropwise to the cooled triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, a precipitate of pyridinium hydrochloride will have formed. Filter the reaction mixture under inert atmosphere to remove the salt.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Caution: Do not use excessive heat to avoid thermal decomposition of the product.
-
Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary. The purified product must be stored under an inert atmosphere in a cool, dry place.
Application in a Drug Discovery Workflow: Derivatization of a Lead Compound
To illustrate its utility, we present a hypothetical workflow where 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is used to derivatize a primary amine on a hypothetical lead compound (Lead-NH2) to explore structure-activity relationships (SAR).
Objective: To synthesize a carbamate-linked analog to probe a hydrophobic pocket in a target protein.
Caption: Experimental workflow for lead compound derivatization.
This derivatization introduces the bulky, lipophilic tetrahydronaphthalene group onto the lead compound via a stable carbamate linker. The resulting analog can then be purified and submitted for biological assays to determine if the modification improves potency, selectivity, or pharmacokinetic properties. This iterative process of derivatization and testing is fundamental to modern drug discovery.
Conclusion
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate represents a valuable, albeit commercially unavailable, tool for medicinal chemists. Its synthesis from readily available starting materials is achievable using established procedures with phosgene equivalents. By understanding the fundamental reactivity of the chloroformate group and adhering to strict safety protocols, researchers can effectively utilize this reagent to build novel molecular architectures based on the pharmacologically relevant tetrahydronaphthalene scaffold. The strategic path to acquiring this compound lies in partnering with custom synthesis experts, enabling the continued exploration of this important chemical space in the quest for new therapeutic agents.
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El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 99, 103831. Retrieved from [Link]
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Hashimoto, Y., et al. (2009). Discovery of tetrahydrotetramethylnaphthalene analogs as adult T-cell leukemia cell-selective proliferation inhibitors in a small chemical library constructed based on multi-template hypothesis. Bioorganic & Medicinal Chemistry, 17(13), 4495-4504. Retrieved from [Link]
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 344-383. Retrieved from [Link]
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